![molecular formula C10H6ClN3OS2 B2539071 N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide CAS No. 1448052-91-2](/img/structure/B2539071.png)
N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide
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Description
Benzo[1,2-d:4,5-d’]bis(thiazole) is an interesting new heterocyclic system . It is found in most organic optoelectronic materials . The chemical properties of this system are much less studied than other fused thiadiazoles .
Synthesis Analysis
A series of copolymers containing the benzo[1,2-d:4,5-d’]bis(thiazole) unit has been designed and synthesized . The resulting polymers possess a conjugation pathway that is orthogonal to the more usual substitution pathway through the 2,6-positions of the unit .
Molecular Structure Analysis
The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .
Chemical Reactions Analysis
Palladium-catalyzed direct (het)arylation reactions of strongly electron-withdrawing tricyclic benzo[1,2-d:4,5-d’]bis(thiazole) and its 4,8-dibromo derivative were studied .
Physical And Chemical Properties Analysis
These compounds exhibit tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . They can be used in the development of various optoelectronic devices such as dye-sensitized solar cells, organic light-emitting diodes, and organic field-effect transistors .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3OS2/c11-3-7(15)14-10-13-5-1-2-6-8(9(5)17-10)12-4-16-6/h1-2,4H,3H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFHGXCREPWYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1N=C(S3)NC(=O)CCl)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide |
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